Lipoamido-PEG12-acid is synthesized from commercially available PEG derivatives and lipoamide reagents. The compound is often used in research settings, particularly in studies related to drug delivery systems and protein engineering. It falls under the broader classification of bioconjugates, which are molecules formed by the covalent bonding of biomolecules to synthetic compounds.
The synthesis of Lipoamido-PEG12-acid typically involves several key steps:
Lipoamido-PEG12-acid has a unique molecular structure characterized by its hydrophilic PEG chain and hydrophobic lipoamide group. The general structure can be represented as follows:
The presence of both hydrophilic and hydrophobic components allows Lipoamido-PEG12-acid to interact with various biological molecules while maintaining solubility in aqueous environments.
Lipoamido-PEG12-acid participates in several chemical reactions primarily involving its carboxylic acid and amine functionalities:
The mechanism of action for Lipoamido-PEG12-acid primarily revolves around its ability to facilitate targeted delivery of therapeutic agents through bioconjugation:
Lipoamido-PEG12-acid exhibits several important physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development.
Lipoamido-PEG12-acid has diverse applications across scientific fields:
Lipoamido-PEG12-acid (CAS 2407442-47-9) is a specialized polyethylene glycol (PEG)-based linker critical for constructing proteolysis-targeting chimeras (PROTACs). Its molecular architecture comprises three functionally significant domains: (i) a lipoamide moiety featuring a disulfide bond that enables dynamic redox-responsive behavior; (ii) a 12-unit PEG spacer; and (iii) a terminal carboxylic acid (–COOH) group for covalent conjugation to warheads or E3 ligase ligands [1] [3]. This structure facilitates the recruitment of target proteins to the ubiquitin-proteasome system (UPS) by enabling the formation of a ternary complex between the target protein, PROTAC, and E3 ubiquitin ligase. Upon complex formation, the E3 ligase transfers ubiquitin molecules to lysine residues on the target protein, marking it for degradation by the 26S proteasome—a 2.5 MDa complex with chymotrypsin-, trypsin-, and caspase-like proteolytic activities [7].
Table 1: Structural Determinants of Lipoamido-PEG12-acid for UPS Engagement
Structural Element | Functional Role in UPS Engagement | Chemical Properties |
---|---|---|
Lipoamide Disulfide Bond | Enables reversible reduction/oxidation cycles; facilitates intracellular stability and recycling | Dynamic S–S bond; redox-sensitive |
PEG12 Spacer | Balances hydrophilicity and flexibility; minimizes steric hindrance during ternary complex formation | Hydrophilic; ~48 Å length; 15 rotatable bonds |
Terminal Carboxylic Acid | Forms stable amide bonds with amine-containing warheads or E3 ligands via EDC/HATU chemistry | Reacts with primary amines; pKa ~4.5 |
The lipoamide group enhances PROTAC bioavailability due to its cell-penetrating properties, while the PEG12 unit ensures water solubility and reduces aggregation propensity. This design directly influences PROTAC efficacy by optimizing the distance and orientation between the E3 ligase and the target protein, ensuring efficient ubiquitin transfer [3] [6].
As a heterobifunctional crosslinker, Lipoamido-PEG12-acid bridges two critical domains: a target protein-binding "warhead" and an E3 ubiquitin ligase-binding "anchor." The terminal carboxylic acid couples with warhead ligands (e.g., kinase inhibitors or epigenetic modulators) via amide bond formation, while the lipoamide end conjugates to E3 ligase ligands (e.g., VHL or CRBN recruiters) through disulfide exchange or thioether linkages [3] [6]. This spatiotemporal bridging is governed by three kinetic parameters:
Fig. 1: Kinetic Model of Spatiotemporal BridgingE3 Ligand
← Lipoamido-PEG12-acid → Target Protein Warhead
↓Ternary Complex Formation → Ubiquitin Transfer → Proteasomal Degradation
Peptide-based PROTACs leveraging this linker demonstrate advantages over small-molecule counterparts, including multi-target engagement capabilities and reduced off-target toxicity due to biodegradability. For example, conjugates targeting androgen receptor (AR)-negative cancers utilize the lipoamide group for nuclear localization, underscoring the moiety’s role in subcellular trafficking [2].
The length of the PEG spacer is a critical determinant of PROTAC efficacy. Computational and biochemical studies reveal that shorter linkers (<8 PEG units) impede ternary complex formation due to steric clashes, whereas longer linkers (>16 units) increase the entropic penalty for complex assembly and reduce degradation efficiency [8] [9]. Lipoamido-PEG12-acid’s 12-unit PEG chain (molecular weight 806.03 g/mol) optimally balances flexibility and rigidity:
Table 2: Impact of PEG Length on PROTAC Efficiency
PEG Units | Length (Å) | Degradation Efficiency (DC₅₀, nM) | Key Limitations |
---|---|---|---|
8 | 32 | >500 | Steric hindrance; low cell uptake |
12 | 48 | 20–100 | Optimal entropy/enthalpy balance |
16 | 64 | 100–300 | High entropic penalty; aggregation |
Notably, the PEG12 linker enhances proteolytic resistance compared to alkyl/ether chains, as its hydrophilic nature minimizes nonspecific binding to off-target proteins. This property is critical for in vivo applications where serum stability dictates pharmacokinetics [6] [8].
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